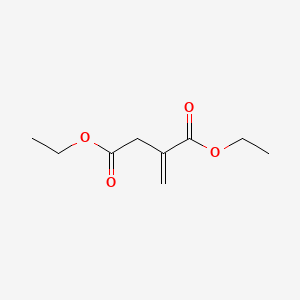

Diethyl itaconate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFVHSWKYCYFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27615-38-9 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27615-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062390 | |

| Record name | Ethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-52-1 | |

| Record name | 1,4-Diethyl 2-methylenebutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6YYJ8SBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl itaconate, a diester of itaconic acid, is a valuable monomer and versatile building block in organic synthesis. Its utility spans the development of novel polymers, resins, and elastomers, as well as its application as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of a reactive double bond and two ester functionalities allows for a wide range of chemical transformations, making it a compound of significant interest in both academic and industrial research. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in laboratory application.

Synthesis of this compound

The most prevalent and economically viable method for the synthesis of this compound is the Fischer esterification of itaconic acid with ethanol. An alternative route involves the reaction of itaconic anhydride with ethanol. Both methods are detailed below.

Method 1: Fischer Esterification of Itaconic Acid with Ethanol

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To achieve high yields of this compound, the equilibrium is typically shifted towards the product by using an excess of ethanol and/or by removing the water formed during the reaction.

A variety of acid catalysts can be employed for this reaction, each with its own advantages and disadvantages in terms of activity, selectivity, and ease of use.

-

Homogeneous Catalysts:

-

Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective catalyst. However, its corrosive nature and the need for neutralization during workup can be drawbacks.

-

p-Toluenesulfonic Acid (p-TSA): A solid, organic acid that is often easier to handle than sulfuric acid. It is also highly effective but requires neutralization.

-

Samarium(III) Chloride (SmCl₃): A Lewis acid catalyst that can promote the reaction under relatively mild conditions.

-

-

Heterogeneous Catalysts:

-

Ion-Exchange Resins (e.g., Amberlyst-15): These solid acid catalysts offer the significant advantage of being easily separable from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling.

-

Lanthanide-modified Solid Acids (e.g., Ln~SO₄²⁻/TiO₂-SiO₂): These catalysts have shown excellent activity and stability, comparable to sulfuric acid.[1]

-

Hierarchical Zeolites (e.g., H-BEA): These materials provide high surface area and acidity, promoting efficient esterification.

-

Protocol 1.1: Synthesis using Sulfuric Acid as a Catalyst

This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials:

-

Itaconic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid and an excess of absolute ethanol. A typical molar ratio of itaconic acid to ethanol is between 1:5 and 1:10 to drive the reaction towards the product.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The amount of catalyst typically ranges from 1-5 mol% relative to the itaconic acid.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 5-10 hours.

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Vent the separatory funnel frequently to release the carbon dioxide gas that evolves. Continue washing until the aqueous layer is no longer acidic.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation.

Protocol 1.2: Synthesis using an Ion-Exchange Resin (Amberlyst-15) as a Catalyst

This protocol offers a more environmentally friendly approach with a simplified work-up procedure.

Materials:

-

Itaconic acid

-

Ethanol

-

Amberlyst-15 (or a similar acidic ion-exchange resin)

-

Ethanol (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid, ethanol (in a molar excess, e.g., 1:10), and the Amberlyst-15 resin (typically 10-20 wt% of the itaconic acid).

-

Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. The reaction time is generally in the range of 8-12 hours.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the resin catalyst by filtration and wash it with a small amount of ethanol to recover any adsorbed product. The recovered resin can often be dried and reused.

-

Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude this compound by vacuum distillation.

The following table summarizes typical reaction conditions and yields for the synthesis of dialkyl itaconates via Fischer esterification. While some data pertains to dimethyl itaconate, it provides a valuable reference for the synthesis of this compound under similar conditions.

| Catalyst | Substrate | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | Itaconic Acid & Ethanol | 1:10 | Reflux | 8 | 82 | 99.1 | [2] |

| p-Toluenesulfonic Acid | Itaconic Acid & Methanol | 1:10 | 120 | 9 | 80.3 | >98 | [3] |

| Ion-Exchange Resin | Itaconic Acid & Methanol | 1:10 | 120 | 9 | 85.7 | 99.15 | [3] |

| Samarium(III) Chloride | Itaconic Acid & Ethanol | - | 80 | 17 | 96 | - | [4] |

| Hierarchical H-BEA Zeolite | Itaconic Acid & n-Butanol | - | - | - | High | - | [5] |

| La³⁺~SO₄²⁻/TiO₂-SiO₂ | Itaconic Acid & Various Alcohols | - | - | - | High | - | [1] |

Method 2: Synthesis from Itaconic Anhydride and Ethanol

An alternative pathway to this compound involves the ring-opening esterification of itaconic anhydride with ethanol. This method can proceed under milder conditions and often avoids the need for a strong acid catalyst.

Protocol 2.1: Synthesis from Itaconic Anhydride

Materials:

-

Itaconic anhydride

-

Absolute ethanol

-

(Optional) Mild acid or base catalyst

-

Sodium bicarbonate solution (if a catalyst is used)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve itaconic anhydride in an excess of absolute ethanol. The reaction can often proceed without a catalyst, but a mild acid (e.g., a catalytic amount of sulfuric acid) or base can accelerate the process.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or GC.

-

Work-up: If a catalyst was used, cool the reaction mixture and neutralize it as described in Protocol 1.1. If no catalyst was used, the work-up is simplified.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation.

Purification of this compound

Regardless of the synthetic method employed, the crude this compound will typically contain unreacted starting materials, by-products, and catalyst residues. Purification is crucial to obtain a product of high purity suitable for its intended application.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Protocol 3.1: Neutralization and Washing

This procedure is essential when a strong acid catalyst is used in the synthesis.

-

After the initial removal of excess alcohol, dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate in portions. Gently swirl and vent the funnel frequently to release the pressure from the evolved carbon dioxide.

-

Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).

-

Separate the aqueous layer.

-

Wash the organic layer with water and then with brine to remove residual salts and water.

Protocol 3.2: Vacuum Distillation

Vacuum distillation is the most effective method for obtaining high-purity this compound, as it allows for distillation at a lower temperature, preventing potential polymerization or decomposition.[6]

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A short-path distillation head is often suitable for laboratory-scale purification. Use a cold trap to protect the vacuum pump.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

-

Applying Vacuum: Gradually apply the vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 228 °C at atmospheric pressure, but it is significantly lower under vacuum (e.g., ~110-115 °C at 10 mmHg).

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control and Analysis

Ensuring the purity of the final this compound product is critical. GC-MS is a powerful technique for both qualitative and quantitative analysis.

GC-MS Analysis Protocol

A typical GC-MS protocol for analyzing the purity of this compound would involve the following:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium with a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

The resulting chromatogram will show a major peak corresponding to this compound, and any impurities will appear as separate peaks. The mass spectrum of the major peak can be compared to a library spectrum to confirm the identity of the compound. The purity can be calculated based on the relative peak areas.

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. CN1648117A - The manufacture method of dialkyl itaconate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

Spectroscopic Characterization of Diethyl Itaconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of diethyl itaconate, a versatile monomer with significant applications in polymer synthesis and as a building block in the development of bioactive molecules. This document details the analysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. We present a thorough interpretation of the spectral data, summarized in clear, tabular formats, and provide detailed experimental protocols for each analytical technique. Furthermore, a logical workflow for the spectroscopic characterization process is illustrated using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, quality control, and application of this compound and related compounds.

Introduction

This compound (diethyl 2-methylidenebutanedioate), with the chemical formula C₉H₁₄O₄, is an α,β-unsaturated dicarboxylic acid ester. Its structure, featuring two ester groups and a reactive double bond, makes it a valuable precursor in a variety of chemical transformations and polymerization reactions. Accurate and thorough characterization of this compound is crucial for ensuring its purity and for understanding its reactivity in various applications, including the synthesis of polymers for biomedical and pharmaceutical use. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR are indispensable tools for the structural elucidation and purity assessment of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the ethyl ester groups, the methylene protons of the itaconate backbone, and the vinylidene protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.32 | s | 1H | =CH₂ (vinylidene proton a) |

| 5.75 | s | 1H | =CH₂ (vinylidene proton b) |

| 4.20 | q, J = 7.1 Hz | 4H | -OCH₂CH₃ (methylene protons of ethyl groups) |

| 3.32 | s | 2H | -CH₂- (methylene protons of itaconate backbone) |

| 1.28 | t, J = 7.1 Hz | 6H | -OCH₂CH₃ (methyl protons of ethyl groups) |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS at 0 ppm). The spectrum is commonly recorded in deuterated chloroform (CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 171.0 | C=O (ester carbonyl) |

| 166.5 | C=O (ester carbonyl) |

| 134.5 | =C< (quaternary vinylidene carbon) |

| 128.0 | =CH₂ (vinylidene carbon) |

| 61.0 | -OCH₂CH₃ (methylene carbons of ethyl groups) |

| 38.0 | -CH₂- (methylene carbon of itaconate backbone) |

| 14.0 | -OCH₂CH₃ (methyl carbons of ethyl groups) |

Note: The spectrum is typically recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum exhibits characteristic absorption bands for the C=O bonds of the ester groups, the C=C bond of the alkene, and the C-O and C-H bonds.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester carbonyl) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (methylene and methyl) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1160 | Strong | C-O stretch (ester) |

Note: The spectrum is typically recorded on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film between salt plates (e.g., NaCl or KBr).

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is approximately 4-5 cm.

-

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃ and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to approximately 12-16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to approximately 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the CDCl₃ solvent peak (77.16 ppm) for ¹³C NMR.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding protons and carbons in the this compound structure.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or acetone for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing and Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove all traces of the sample.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Characterization of this compound.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, and FTIR provide a powerful and comprehensive approach for the structural characterization and purity verification of this compound. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for researchers and scientists in academic and industrial settings. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful application of this compound in research and development.

A Comprehensive Guide to the Thermal Analysis of Poly(diethyl itaconate) using DSC and TGA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal analysis of poly(diethyl itaconate) (PDEI), a polymer of growing interest in various fields, including biomedical applications and drug delivery, due to its biocompatibility and tunable properties. Understanding the thermal behavior of PDEI is crucial for its processing, application, and stability assessment. This document outlines the experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presents key thermal properties in structured tables, and illustrates the experimental workflow and the relationship between the analytical techniques and the material's properties through detailed diagrams.

Introduction to the Thermal Properties of Poly(this compound)

Poly(this compound) is a vinylidene-type polymer synthesized from this compound, a bio-based monomer. Its thermal characteristics, such as the glass transition temperature (Tg) and decomposition profile, are fundamental parameters that dictate its performance in various applications. DSC is a powerful technique to determine the Tg, a critical temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. TGA provides information on the thermal stability and decomposition of the polymer by measuring its weight change as a function of temperature.

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of poly(this compound) are provided below. These protocols are based on established literature and are intended to serve as a practical guide for researchers.

Synthesis of Poly(this compound) via Emulsion Polymerization

A common method for synthesizing poly(this compound) is emulsion polymerization, which yields high molecular weight polymers in an aqueous medium.

Materials:

-

This compound (monomer)

-

Sodium persulfate (initiator)

-

2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide) (initiator)

-

Deionized water

-

Nitrogen gas

Procedure:

-

To a reactor, add 745 grams of this compound.

-

Add 5.22 grams of sodium persulfate and 2.24 grams of 2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide) to the reactor.

-

Maintain the reaction mixture under a nitrogen atmosphere with mechanical stirring.

-

Heat the mixture and maintain the temperature for 10 hours to allow for polymerization.

-

The resulting product is a poly(this compound) latex.

Differential Scanning Calorimetry (DSC) Analysis

DSC is employed to determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation:

-

A differential scanning calorimeter (e.g., Perkin-Elmer DSC-2 or equivalent).

Procedure:

-

Prepare a polymer sample of 10-15 mg.

-

Dry the sample for two days prior to analysis.

-

Place the sample in an aluminum DSC pan.

-

Use an empty pan as a reference.

-

Heat the sample under a helium purge gas atmosphere.

-

Perform the analysis over a temperature range of 100 K to 500 K.

-

Use a heating rate of up to 20 K/min.

-

The glass transition is identified as a baseline shift in the thermogram. The Tg is determined from the point of intersection of the baseline.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of poly(this compound).

Instrumentation:

-

A thermogravimetric analyzer (e.g., Perkin Elmer TGS-2 or equivalent).

Procedure:

-

Use a sample size of approximately 5 mg.

-

Place the sample in the TGA pan.

-

Heat the sample from 30 °C to 500 °C in a nitrogen atmosphere.

-

Use a nitrogen flow rate of 25 cm³/min.

-

Employ a heating rate of 2.5 deg/min for detailed analysis of the decomposition steps.

-

Record the weight loss of the sample as a function of temperature.

Data Presentation

The following tables summarize the key quantitative data obtained from the DSC and TGA analysis of poly(this compound).

Table 1: Glass Transition Temperature of Poly(this compound) determined by DSC

| Parameter | Value | Reference |

| Glass Transition Temperature (Tg) | 331 K (58 °C) | Cowie, J. M. G., & Haq, Z. (1984) |

Table 2: Thermal Decomposition Characteristics of Poly(this compound) from TGA/DTG

| Parameter | Value | Reference |

| First DTG Maximum Temperature (TDTGmax1) | ~290 °C | Popovic, I., et al. (1992)[1] |

| Second DTG Maximum Temperature (TDTGmax2) | ~330 °C | Popovic, I., et al. (1992)[1] |

| Decomposition Profile | Two-stage | Popovic, I., et al. (1992)[1] |

Visualization of Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and the conceptual relationship between DSC, TGA, and the thermal properties of poly(this compound).

Conclusion

The thermal analysis of poly(this compound) by DSC and TGA provides critical data for its characterization and application. The glass transition temperature of approximately 58 °C indicates the point at which the material's mechanical properties change significantly. The two-stage decomposition profile observed in TGA, with maxima around 290 °C and 330 °C, defines its thermal stability limits. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this promising bio-based polymer, enabling informed decisions in material selection, processing, and product development.

References

Diethyl itaconate CAS number and material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl itaconate, a molecule of significant interest in various scientific and biomedical fields. This document details its chemical and physical properties, safety information, and its emerging role in immunomodulation.

Chemical Identifier and Physicochemical Properties

This compound, also known as diethyl 2-methylenesuccinate, is an ester of itaconic acid. Its unique chemical structure, featuring a methylene group conjugated to two carboxyl groups, imparts it with reactivity that is central to its biological and chemical applications.

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 228 °C at 760 mmHg | [3] |

| Melting Point | 56 °C | [3] |

| Flash Point | 122.5 °C | [3] |

| Density | 1.153 g/cm³ | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 7 | [1] |

Material Safety Data Sheet (MSDS) Summary

The following table summarizes the key safety information for this compound. It is imperative to consult the full material safety data sheet before handling this chemical.

| Hazard Category | Description | Precautionary Measures |

| Health Hazards | May cause skin and eye irritation. Harmful if swallowed. | Wear protective gloves, clothing, and eye/face protection. Wash thoroughly after handling.[4] |

| Fire Hazards | Combustible liquid. | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[3] |

| Handling and Storage | Store in a well-ventilated place. Keep cool. | Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. |

| First Aid | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin: Wash with plenty of water. If swallowed: Rinse mouth. Do NOT induce vomiting. | Seek medical attention if irritation persists or if you feel unwell. |

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of itaconic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of Itaconic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1 equivalent) and ethanol (a suitable excess, e.g., 5-10 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation.

Immunomodulatory Properties and Signaling Pathways

Recent research has highlighted the significant immunomodulatory, particularly anti-inflammatory, properties of itaconate and its derivatives, including this compound. These compounds are known to influence key inflammatory signaling pathways within immune cells, primarily macrophages.

The anti-inflammatory effects of itaconate derivatives are mediated through the activation of the Nrf2 and ATF3 pathways, which are critical regulators of the cellular stress response and inflammation.

Experimental Protocols for Assessing Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for Macrophage-based Anti-inflammatory Assay

Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages) in appropriate culture medium and conditions.

-

Cell Seeding: Seed the macrophages into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce an inflammatory response (e.g., 100 ng/mL to 1 µg/mL) for a defined time (e.g., 6-24 hours).

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis.

-

Lyse the cells to extract total protein for Western blot analysis or total RNA for qRT-PCR.

-

-

Analysis:

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot: Analyze the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated Nrf2, ATF3) by Western blotting.

-

qRT-PCR: Measure the mRNA expression of pro-inflammatory genes using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Quantitative Data on the Anti-inflammatory Effects of Itaconate Derivatives

The following table presents representative data on the inhibitory effects of itaconate derivatives on the production of pro-inflammatory cytokines in LPS-stimulated macrophages. While specific data for this compound is limited in the readily available literature, the data for its close analog, dimethyl itaconate (DMI), provides a strong indication of its potential efficacy.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Untreated) | Below Detection Limit | Below Detection Limit | Below Detection Limit |

| LPS (1 µg/mL) | 1540 ± 120 | 2850 ± 210 | 850 ± 75 |

| LPS + DMI (10 µM) | 980 ± 95 | 1870 ± 150 | 540 ± 60 |

| LPS + DMI (25 µM) | 520 ± 60 | 990 ± 110 | 280 ± 45 |

| LPS + DMI (50 µM) | 210 ± 35 | 450 ± 50 | 110 ± 25 |

Note: This data is illustrative and based on typical results reported for dimethyl itaconate in the literature. Actual results may vary depending on the specific experimental conditions.[5]

Conclusion

This compound is a versatile chemical with established applications in polymer chemistry and emerging potential in the biomedical field, particularly as an immunomodulatory agent. Its ability to modulate key inflammatory pathways, such as the Nrf2 and ATF3 signaling cascades, makes it a promising candidate for further investigation in the context of inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of its properties, safety, synthesis, and biological activities to support ongoing and future research endeavors.

References

A Technical Guide to the Solubility of Diethyl Itaconate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of diethyl itaconate in common organic solvents. This compound, a diester of itaconic acid, is a versatile monomer used in the synthesis of various polymers and specialty chemicals. Its solubility is a critical parameter for its application in solution polymerization, reaction chemistry, and formulation development. While precise quantitative solubility data is not widely available in published literature, this guide summarizes the existing qualitative information and provides a framework for experimental determination.

Data Presentation: Solubility of this compound

Available data indicates that this compound is soluble in a range of common organic solvents. The term "soluble" in this context generally implies miscibility or the ability to form a homogeneous solution.[1][2][3][4][5] The following table summarizes the reported qualitative solubility of this compound.

| Solvent | Chemical Formula | Solubility |

| Ethanol | C₂H₅OH | Soluble[1][2][3][4][5][6] |

| Acetone | C₃H₆O | Soluble[1][2][3][4][5][6] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1][2][3][4][5][6] |

| Benzene | C₆H₆ | Soluble[1][2][3][4][5][6] |

Experimental Protocols: Determining Solubility

Due to the lack of specific quantitative data for the solubility of this compound, a generalized experimental protocol for determining the solubility of a liquid in an organic solvent is presented below. This method can be adapted for both qualitative and quantitative assessments.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

-

Place the container in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 12 hours) to allow any undissolved this compound to settle.

-

-

Sample Analysis:

-

Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pre-calibrated pipette.

-

Dilute the extracted sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Itaconic acid diethyl ester (CAS 2409-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 2409-52-1 [chemicalbook.com]

- 4. This compound CAS#: 2409-52-1 [m.chemicalbook.com]

- 5. This compound | 2409-52-1 [amp.chemicalbook.com]

- 6. This compound | 2409-52-1 | TCI AMERICA [tcichemicals.com]

Exploring Novel Derivatives of Diethyl Itaconate: A Technical Guide for Drug Development Professionals

Introduction: Diethyl itaconate, a derivative of the Krebs cycle metabolite itaconate, has emerged as a promising scaffold in medicinal chemistry. Its inherent biological activities, particularly its immunomodulatory and anti-inflammatory properties, have spurred significant interest in the development of novel derivatives with enhanced therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of this compound Derivatives

The following tables summarize quantitative data for prominent this compound derivatives, offering a comparative analysis of their biological activities and properties.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |

| Dimethyl Itaconate (DMI) | IL-1β Production | LPS-induced cytokine release | ~25 | Murine Macrophages | [1][2] |

| IL-6 Production | LPS-induced cytokine release | ~50 | Murine Macrophages | [1] | |

| Nrf2 Activation | ARE Luciferase Reporter | ~10 | HEK293T | [3] | |

| 4-Octyl Itaconate (4-OI) | IL-1β Production | LPS-induced cytokine release | ~15 | Human PBMCs | [4] |

| Nrf2 Activation | HO-1 Expression | ~20 | Murine Macrophages | [3][5] | |

| NLRP3 Inflammasome | ASC Speck Formation | ~5 | BMDMs | [6] | |

| This compound (DEI) | Not widely reported | - | - | - | - |

| Itaconate-derived Prodrugs (e.g., POC-Itaconate) | Pro-inflammatory Cytokines | Poly(I:C)/IFNγ-induced release | Significant inhibition at 10 µM | Human Keratinocytes | [7][8] |

Table 2: Physicochemical and Pharmacokinetic Properties of Itaconate Prodrugs

| Prodrug Moiety | Parent Molecule | ClogP | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (% remaining at 1h) | Reference |

| Pivaloyloxymethyl (POM) | Itaconic Acid | 1.5 | 5.2 | >80% | [9] |

| Isopropyloxycarbonyloxymethyl (POC) | Itaconic Acid | 1.2 | 8.9 | >90% | [7][8] |

| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) | Itaconic Acid | -0.5 | 3.1 | >80% | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Synthesis of 4-Octyl Itaconate (4-OI)

Materials:

-

Itaconic anhydride

-

1-Octanol

-

Toluene

-

Pyridine (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of itaconic anhydride (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

1-Octanol (1.2 eq) and a catalytic amount of pyridine are added to the solution.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 4-octyl itaconate.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the Synthesis of Itaconate Prodrugs (POM, POC, ODOL)

Materials:

-

Itaconic acid

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Acetonitrile (MeCN)

-

Appropriate alkylating agent (e.g., chloromethyl pivalate for POM, chloromethyl isopropyl carbonate for POC)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of itaconic acid (1.0 eq) in acetonitrile, potassium carbonate (2.5 eq) and sodium iodide (0.1 eq) are added.

-

The appropriate alkylating agent (2.2 eq) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at 40-55 °C for 16 hours.[9]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired itaconate prodrug.[9]

-

Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Nrf2 Signaling Pathway

Itaconate derivatives, particularly 4-octyl itaconate, are potent activators of the Nrf2 pathway. They act by alkylating specific cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Nrf2 Signaling Pathway Activation by this compound Derivatives.

NLRP3 Inflammasome Pathway

Certain itaconate derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammatory cytokine production, such as IL-1β. The proposed mechanism involves the direct alkylation of NLRP3, which prevents its oligomerization and subsequent activation of caspase-1. This leads to a reduction in the cleavage of pro-IL-1β into its active, secreted form.

Caption: Inhibition of the NLRP3 Inflammasome by this compound Derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

References

- 1. Itaconate and its derivatives as anti-pathogenic agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08298B [pubs.rsc.org]

- 2. Itaconate and derivatives reduce interferon responses and inflammation in influenza A virus infection | PLOS Pathogens [journals.plos.org]

- 3. selleckchem.com [selleckchem.com]

- 4. 4-Octyl-Itaconate Alleviates Airway Eosinophilic Inflammation by Suppressing Chemokines and Eosinophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]

- 7. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Bio-based Polymer Synthesis from Diethyl Itaconate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bio-based polymers derived from diethyl itaconate (DEI). This compound, an ester of the bio-derived platform chemical itaconic acid, is a versatile monomer for creating a range of polymers with potential applications in drug delivery, biomaterials, and specialty elastomers. This document details various polymerization methodologies, presents key quantitative data for synthesized polymers, and provides structured experimental protocols.

Introduction to this compound in Polymer Synthesis

Itaconic acid is a dicarboxylic acid produced through the fermentation of carbohydrates.[1] Its diester derivative, this compound, possesses a vinylidene double bond that is amenable to various polymerization techniques, making it an attractive renewable building block for polymer synthesis.[1][2] Polymers derived from DEI are being explored as sustainable alternatives to petroleum-based materials in numerous applications, including the development of novel elastomers and functional polymers for the pharmaceutical industry.[1][3]

Polymerization Methodologies for this compound

Several polymerization techniques can be employed for the synthesis of homopolymers and copolymers of this compound. The choice of method influences the polymer's molecular weight, architecture, and properties.

Free-Radical Polymerization

Conventional free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers like this compound. This process typically involves an initiator that generates free radicals to initiate the polymerization cascade.

A key kinetic parameter in free-radical polymerization is the propagation rate coefficient (kp). For this compound, Arrhenius parameters for the propagation step have been determined, providing a foundation for understanding and modeling its polymerization behavior.[3][4][5]

Emulsion Polymerization

Emulsion polymerization is a green and industrially scalable method that is well-suited for the polymerization of itaconate esters.[1][3] This technique involves dispersing the monomer in an aqueous phase with the aid of a surfactant, leading to the formation of polymer latex particles.[3] Redox-initiated emulsion polymerization has been successfully used to synthesize high molecular weight copolymers of this compound.[3]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled/living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This technique employs a chain transfer agent to mediate the polymerization, enabling the production of block copolymers and other complex architectures. The RAFT polymerization of itaconic acid derivatives has been demonstrated to produce well-defined polymers and block copolymers for applications such as thermoplastic elastomers.

Quantitative Data on Poly(this compound) and Copolymers

The properties of polymers derived from this compound are crucial for their application. The following tables summarize key quantitative data from various studies.

| Polymerization Method | Monomer(s) | Initiator/Catalyst | Temperature (°C) | Molar Mass ( g/mol ) | Polydispersity Index (Đ) | Conversion (%) | Reference |

| Pulsed-Laser Polymerization | This compound | DMPA | 20-70 | - | - | - | [3][4][5] |

| Redox Emulsion Polymerization | DEI/EA/BA/GMA | - | 30 | >200,000 (Mn) | 2.5-4.0 | up to 96 | [1][3] |

| Emulsion Polymerization | This compound | Sodium Persulfate / 2,2-azobis(2-methyl-N-(2-hydroxyethyl)propionamide) | - | 12,578 (Mn), 66,783 (Mw) | 5.31 | 81 | [6] |

Table 1: Molecular Weight and Polydispersity Data for this compound Polymers. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Đ = Polydispersity Index (Mw/Mn), DEI = this compound, EA = Ethyl Acrylate, BA = Butyl Acrylate, GMA = Glycidyl Methacrylate, DMPA = 2,2-dimethoxy-2-phenylacetophenone.

| Polymer System | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (°C) | Reference |

| PDEBEG (10 wt% DEI) | -22.7 | 346-363 (5% weight loss) | [1][3] |

| Poly(this compound) | 11.36 and 79.15 | - | [6] |

Table 2: Thermal Properties of this compound-based Polymers. PDEBEG = Poly(this compound-co-butyl acrylate-co-ethyl acrylate-co-glycidyl methacrylate).

Detailed Experimental Protocols

This section provides detailed methodologies for key polymerization techniques involving this compound.

Protocol for Free-Radical Polymerization (Pulsed-Laser Polymerization)

This protocol is based on the methodology for determining the propagation rate coefficient of this compound.[3][4][5]

Materials:

-

This compound (DEI), inhibitor removed (e.g., by column chromatography over alkaline aluminum oxide).[4]

-

Photoinitiator, e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA).[7]

Procedure:

-

Prepare solutions of the photoinitiator (e.g., 20 mM to 75 mM) in inhibitor-free this compound.[7]

-

Place the sample in a temperature-controlled cell.

-

Irradiate the sample with a pulsed laser at a specific repetition rate (e.g., 0.25 to 2 Hz) and temperature (e.g., 20 to 70 °C).[4][7]

-

After irradiation, the polymer/monomer mixture is directly analyzed by size-exclusion chromatography (SEC) to determine the molar mass distribution.[7]

Protocol for Redox Emulsion Copolymerization

This protocol describes the synthesis of a this compound-based elastomer.[1][3]

Materials:

-

This compound (DEI)

-

Butyl acrylate (BA)

-

Ethyl acrylate (EA)

-

Glycidyl methacrylate (GMA)

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Redox initiator system (e.g., potassium persulfate and sodium bisulfite)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the surfactant in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

-

Purge the reactor with nitrogen to remove oxygen.

-

Prepare a monomer emulsion by mixing DEI, BA, EA, and GMA in the desired ratios.

-

Add a portion of the monomer emulsion to the reactor and heat to the reaction temperature (e.g., 30 °C).[3]

-

Add the redox initiator components to start the polymerization.

-

Feed the remaining monomer emulsion into the reactor over a set period.

-

After the feed is complete, maintain the reaction temperature for an additional period to ensure high conversion.

-

Cool the resulting latex and filter to remove any coagulum.

Polymer Characterization Techniques

A suite of analytical techniques is essential for characterizing the synthesized polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and determine copolymer composition.[2][8]

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ) of the polymer.[2][6]

-

Differential Scanning Calorimetry (DSC): Used to measure thermal transitions, such as the glass transition temperature (Tg).[3][9]

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the polymer.[3][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the polymer.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the polymerization processes and experimental workflows aid in understanding the synthesis and characterization of this compound-based polymers.

Caption: Free-Radical Polymerization of this compound.

Caption: Workflow for Emulsion Polymerization of this compound.

Caption: Workflow for Polymer Characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US8410232B2 - Emulsion polymerization of esters of itaconic acid - Google Patents [patents.google.com]

- 7. Free-Radical Propagation Rate Coefficients of this compound and Di-n-Propyl Itaconate Obtained via PLP–SEC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

Diethyl Itaconate in Controlled Radical Polymerization: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of diethyl itaconate (DEI), a bio-based monomer, in controlled radical polymerization (CRP) techniques. While the polymerization of itaconic acid and its derivatives can be challenging due to steric hindrance and potential side reactions, CRP methods offer a promising pathway to synthesize well-defined polymers with controlled molecular weights and narrow dispersities. This guide delves into the key CRP techniques—Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP)—as they apply to this compound and related dialkyl itaconates.

Introduction to this compound and its Polymerization

This compound (C₉H₁₄O₄, MW: 186.21 g/mol ) is an ester of itaconic acid, a dicarboxylic acid that can be produced from the fermentation of carbohydrates.[1] This makes DEI a renewable and sustainable alternative to petroleum-based monomers. The presence of a vinylidene double bond allows for its polymerization, leading to the formation of poly(this compound), a polymer with potential applications in drug delivery, biomaterials, and specialty elastomers.[1][2]

However, the free radical polymerization of dialkyl itaconates, including DEI, is often slow and can result in polymers with low molecular weights and broad molecular weight distributions.[3] This is attributed to the steric hindrance caused by the two ester groups attached to the double bond, which can also lead to chain transfer and termination reactions.[3] Controlled radical polymerization techniques have emerged as a powerful tool to overcome these challenges and synthesize well-defined itaconate-based polymers.[3][4]

Controlled Radical Polymerization of this compound

Controlled radical polymerization offers the ability to precisely control polymer chain growth, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers. The following sections detail the application of major CRP techniques to this compound and its analogues.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile and widely used CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. While specific literature on the ATRP of this compound is limited, studies on other dialkyl itaconates, such as dimethyl itaconate (DMI), provide valuable insights into the expected reaction kinetics and conditions.[4][5] The polymerization of DMI via ATRP has been shown to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow dispersities.[4]

General Reaction Scheme for ATRP of this compound:

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Quantitative Data for ATRP of Dialkyl Itaconates:

While specific data for DEI is scarce, the following table summarizes typical results obtained for the ATRP of dimethyl itaconate (DMI), which can serve as a reference.[4][5]

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| DMI | EBiB | CuBr/dNbpy | Anisole | 100 | 24 | 45 | 11,500 | 1.25 | [4] |

| DMI | MBrP | CuCl/bpy | Bulk | 110 | 6 | 30 | 8,900 | 1.30 | [5] |

EBiB: Ethyl α-bromoisobutyrate, dNbpy: 4,4'-di-n-nonyl-2,2'-bipyridine, MBrP: Methyl 2-bromopropionate, bpy: 2,2'-bipyridine.

Experimental Protocol for ATRP of Dialkyl Itaconates (General):

A typical procedure for the ATRP of a dialkyl itaconate is as follows:

-

Monomer Purification: this compound is passed through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: A Schlenk flask is charged with the catalyst (e.g., CuBr), ligand (e.g., dNbpy), and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to several cycles of vacuum and argon backfill to remove oxygen.

-

Addition of Reactants: The degassed monomer (this compound), initiator (e.g., ethyl α-bromoisobutyrate), and solvent (if any) are added via syringe under an argon atmosphere.

-

Polymerization: The flask is immersed in a preheated oil bath at the desired temperature to initiate polymerization. Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and size exclusion chromatography (SEC), respectively.

-

Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.

-

Polymer Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT polymerization of various dialkyl itaconates has been successfully demonstrated, yielding well-defined polymers.[3]

General Reaction Scheme for RAFT Polymerization of this compound:

Caption: General mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Quantitative Data for RAFT Polymerization of Dialkyl Itaconates:

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| DMI | CPADB | AIBN | Toluene | 60 | 24 | 55 | 15,000 | 1.15 | [3] |

| DBI | CTP | AIBN | Benzene | 70 | 48 | 62 | 21,000 | 1.22 | [3] |

CPADB: 2-Cyano-2-propyl dodecyl trithiocarbonate, AIBN: Azobisisobutyronitrile, DBI: Dibutyl itaconate, CTP: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

Experimental Protocol for RAFT Polymerization of Dialkyl Itaconates (General):

-

Reactant Preparation: The monomer (this compound), RAFT agent (CTA), and initiator (e.g., AIBN) are weighed into a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature. The polymerization is allowed to proceed for a specified time.

-

Monitoring and Termination: Aliquots can be taken at different time points to monitor the progress of the reaction. The polymerization is typically terminated by rapid cooling and exposure to air.

-

Polymer Isolation: The polymer is purified by precipitation in a suitable non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Nitroxide-Mediated Polymerization (NMP)

NMP is another important CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. However, the homopolymerization of dialkyl itaconates via NMP has proven to be challenging.[6] Studies have shown that the polymerization of monomers like dibutyl itaconate (DBI) via NMP is often unsuccessful, likely due to the formation of a stable adduct between the nitroxide and the itaconate monomer, which inhibits further propagation.[6] Copolymerization of itaconates with more reactive monomers like styrene under NMP conditions has shown some success, but the incorporation of the itaconate monomer is often limited.[6] Therefore, NMP is generally not the preferred method for the controlled polymerization of this compound.

Copolymerization of this compound

The properties of poly(this compound) can be tailored by copolymerizing DEI with other monomers. For instance, copolymerization with acrylates or methacrylates can be used to modify the glass transition temperature, hydrophilicity, and mechanical properties of the resulting polymer.[7] Controlled radical polymerization techniques are particularly well-suited for the synthesis of well-defined random and block copolymers of this compound.

Applications in Drug Development

The biocompatible and biodegradable nature of polymers derived from itaconic acid makes them attractive candidates for biomedical applications, including drug delivery.[2] Poly(dialkyl itaconates) can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The ability to synthesize well-defined block copolymers of this compound using CRP opens up possibilities for creating amphiphilic structures that can self-assemble into core-shell nanoparticles for drug encapsulation and targeted delivery.

Conclusion

Controlled radical polymerization techniques, particularly ATRP and RAFT, provide a viable pathway for the synthesis of well-defined polymers from this compound, a renewable monomer. While specific quantitative data and detailed protocols for the CRP of DEI are still emerging in the literature, the successful polymerization of other dialkyl itaconates provides a strong foundation and valuable guidance for researchers in this field. The challenges associated with NMP of itaconates suggest that ATRP and RAFT are the more promising approaches. The ability to control the molecular weight, dispersity, and architecture of poly(this compound) and its copolymers will undoubtedly expand their applications in various fields, including the development of advanced drug delivery systems. Further research focusing on optimizing the CRP conditions for this compound is warranted to fully unlock the potential of this bio-based polymer.

References

- 1. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalyzed Living Radical Polymerization of Itaconates and Self-Assemblies of Rod-Coil Block Copolymers_论文著作 [polymer.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organocatalyzed Living Radical Polymerization of Itaconates and Self-Assemblies of Rod-Coil Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Diethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Introduction